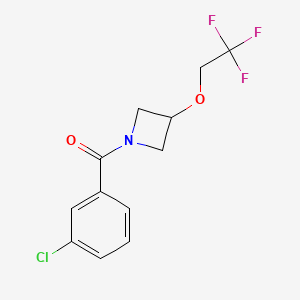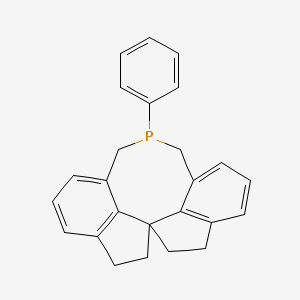
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound known for its unique chemical structure, consisting of a chlorinated phenyl group and a trifluoroethoxy-substituted azetidinyl moiety linked through a methanone group. This compound is of significant interest in various fields of chemistry and pharmaceuticals due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step reactions, beginning with the preparation of key intermediates. One common route starts with the chlorination of phenyl ring compounds followed by the introduction of the trifluoroethoxy group under controlled conditions. The azetidine ring is then formed through a cyclization reaction, involving reagents like sodium hydride and appropriate solvents such as dimethylformamide (DMF). The final step involves the formation of the methanone linkage, usually achieved through a Friedel-Crafts acylation reaction using reagents like aluminum chloride.
Industrial Production Methods
Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction with agents like lithium aluminum hydride can convert the ketone group to secondary alcohols.
Substitution: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.
Major Products
Oxidation typically yields carboxylic acids or ketones.
Reduction often results in secondary alcohols.
Substitution reactions produce a variety of substituted aromatic compounds, depending on the nucleophile.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is investigated for its potential bioactivity. Studies have shown that compounds with similar structures can exhibit antimicrobial, antifungal, and antiviral properties.
Medicine
Pharmacologically, this compound is explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a subject of interest in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as a starting material for the production of advanced materials with desirable properties such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves interactions with various molecular targets. Its biological effects are mediated through binding to enzymes or receptors, influencing biochemical pathways and cellular processes. The trifluoroethoxy group contributes to its stability and bioavailability, while the azetidinyl moiety allows for specific interactions with biological molecules.
類似化合物との比較
Similar Compounds
(3-Chlorophenyl)(3-methoxyazetidin-1-yl)methanone: : Similar structure but with a methoxy group instead of trifluoroethoxy.
(4-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: : Chlorine substitution at the para position on the phenyl ring.
(3-Bromophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone: : Bromine instead of chlorine on the phenyl ring.
Uniqueness
The unique combination of a chlorinated phenyl ring and trifluoroethoxy-azetidinyl moiety sets (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone apart from its analogs. This specific structure imparts distinctive chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
(3-chlorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(4-9)11(18)17-5-10(6-17)19-7-12(14,15)16/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGVRPPRCMZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)

![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2993441.png)

![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
![N-ethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide](/img/structure/B2993444.png)


![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)

![Imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2993458.png)

![2-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2993460.png)
